molecular formula C17H19NO4S2 B2414508 4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane CAS No. 1705518-10-0

4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane

Cat. No. B2414508
M. Wt: 365.46
InChI Key: NCBVHSLDVQVROJ-UHFFFAOYSA-N
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Description

4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of thiazepanes, which are heterocyclic compounds that contain a seven-membered ring with a sulfur and nitrogen atom.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives related to "4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane" involves various chemical reactions that yield functionally diverse compounds. For instance, the synthesis of functionalized allylic sulfoxides leading to 2,3,4-trisubstituted furan derivatives showcases the utility of these compounds in constructing complex molecular structures through a [3 + 2] annulation reaction (Fu et al., 2008). Similarly, cyclic sulfonamides, novel cyclic derivatives, have been synthesized through intramolecular Diels-Alder reactions, indicating the versatility of sulfonamide frameworks in drug design (Greig et al., 2001).

Pharmacological Applications

The compound's derivatives exhibit potential in pharmacological research, as evidenced by the discovery of farnesyltransferase inhibitors with potent preclinical antitumor activity. Such inhibitors, derived from 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepine frameworks, demonstrate the critical role of sulfonyl groups in enhancing cellular activity and achieving therapeutic efficacy (Hunt et al., 2000).

Material Science and Photophysical Properties

In material science, derivatives like "4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane" find applications in creating novel materials with unique properties. For instance, bridging dibenzofuran moieties through intermolecular hydrogen bonding can induce dual-emissive and time-dependent evolutive organic afterglow, showcasing the potential of these compounds in developing advanced optical materials with tunable photophysical properties (Chen et al., 2019).

Natural Product Derivatives and Biological Activities

Exploration of natural product derivatives also highlights the significance of furanyl compounds, as derived from red seaweed, showing promising anti-inflammatory and antioxidative effects. Such research underscores the potential of these compounds in discovering new therapeutics with specific biological activities (Makkar & Chakraborty, 2018).

properties

IUPAC Name

4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-7-(furan-2-yl)-1,4-thiazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S2/c19-24(20,14-3-4-15-13(12-14)6-10-22-15)18-7-5-17(23-11-8-18)16-2-1-9-21-16/h1-4,9,12,17H,5-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBVHSLDVQVROJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)OCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane

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